molecular formula C25H21N3O3 B589092 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester CAS No. 1794783-33-7

1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester

Cat. No.: B589092
CAS No.: 1794783-33-7
M. Wt: 416.492
InChI Key: KSXLHOFDCDKQLH-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substitution patterns. The compound features a benzimidazole core structure, which according to established nomenclature protocols is designated as 1H-benzo[d]imidazole when considering the complete ring system. The carboxylic acid functionality at the 7-position is esterified with methanol, resulting in the methyl ester designation. The ethoxy substituent at the 2-position provides additional structural complexity and potential for conformational variation.

The biphenyl moiety attached through a methylene linker introduces significant stereochemical considerations, particularly regarding atropisomerism. Atropisomers are defined as isomers that can be isolated due to prevention or restriction of rotation about a given single bond, usually between two planar moieties. The minimum free energy barrier required to observe atropisomers varies with temperature, with typical values of 61.6 kilojoules per mole at 200 Kelvin, 93.5 kilojoules per mole at 300 Kelvin, and 109 kilojoules per mole at 350 Kelvin. The presence of the cyano substituent at the 2'-position of the biphenyl system creates conditions favorable for restricted rotation due to steric interactions with neighboring aromatic hydrogen atoms.

The deuteration pattern, indicated by the d5 designation, requires careful consideration of possible isotopic substitution sites within the molecule. Deuteration typically occurs at exchangeable positions or through synthetic incorporation during compound preparation. The molecular formula for the deuterated analog shows C25H16D5N3O3 with a molecular weight of 416.48 daltons, compared to the non-deuterated version with formula C25H21N3O3 and molecular weight of 411.45 daltons. This mass difference of 5.03 daltons corresponds precisely to the replacement of five hydrogen atoms with deuterium atoms.

Property Non-deuterated Form Deuterated Form (d5)
Molecular Formula C25H21N3O3 C25H16D5N3O3
Molecular Weight 411.45 Da 416.48 Da
Chemical Abstracts Service Number 139481-44-0 1794783-33-7
PubChem Compound Identifier 15654674 Not Available

Molecular Topology and Conformational Analysis

The molecular topology of this compound exhibits multiple conformational degrees of freedom that significantly influence its three-dimensional structure and physicochemical properties. The biphenyl system represents a critical conformational element, with the dihedral angle between the two aromatic rings serving as a primary structural parameter. Experimental studies have determined that the dihedral angle between biphenyl rings is approximately 32 ± 2 degrees in molten and solution states, contrasting with the planar configuration observed in crystalline environments.

The conformational behavior of biphenyl derivatives is governed by the balance between steric repulsion from ortho-substituents and conjugative stabilization between aromatic rings. Computational studies using density functional theory methods have revealed that the rotational barriers for biphenyl systems range from 6.0 ± 2.1 kilojoules per mole at 0 degrees to 6.5 ± 2.0 kilojoules per mole at 90 degrees torsional angles. The presence of the cyano group at the 2'-position introduces additional steric constraints that modify these rotational barriers and potentially stabilize specific conformational states.

The benzimidazole ring system contributes additional conformational complexity through its nitrogen-containing heterocycle and exocyclic substituents. The ethoxy group at the 2-position can adopt multiple conformations depending on the rotation about the carbon-oxygen and carbon-carbon bonds. The methyl ester functionality at the 7-position provides another conformational variable, with the carbonyl group capable of adopting syn or anti orientations relative to the benzimidazole nitrogen atoms.

Molecular dynamics simulations of related benzimidazole-biphenyl systems have demonstrated significant coupling between internal conformation and environmental interactions. The preferred twist angle of biphenyl moieties in liquid crystalline environments consistently indicates values around 35 degrees, representing a shift of approximately 4-5 degrees toward more planar phenyl-phenyl conformations compared to gas-phase structures. This conformational adaptation reflects the influence of intermolecular forces and solvation effects on molecular geometry.

The deuteration pattern introduces subtle but measurable effects on conformational preferences through isotope effects on vibrational frequencies and zero-point energies. Deuterium substitution typically results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially affecting rotational barriers and conformational equilibria. Neutron crystallography studies have revealed that deuteration can enhance the resolution of hydrogen atom positions and provide superior structural information compared to conventional X-ray diffraction methods.

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents multiple technical challenges that stem from both its complex molecular structure and deuterated nature. Deuteration offers significant advantages for neutron crystallography but requires specialized sample preparation and data collection protocols. The enhanced visibility of deuterium atoms in neutron crystallographic experiments provides superior structural information compared to conventional X-ray diffraction, particularly for hydrogen atom localization and hydrogen bonding network analysis.

Crystal growth optimization represents a primary challenge for neutron crystallographic studies of deuterated compounds. Larger crystal volumes are typically required for neutron diffraction compared to X-ray diffraction, with minimum crystal sizes often exceeding 0.1 cubic millimeters for perdeuterated samples. The preparation of suitable crystals requires careful control of crystallization conditions, including temperature, concentration gradients, and solvent systems. The presence of multiple aromatic rings and flexible substituents in the target compound may result in polymorphism or disorder within the crystalline lattice.

The molecular size and complexity of the compound present additional crystallographic challenges related to unit cell dimensions and space group determination. Large unit cell parameters can create difficulties for current neutron diffractometer designs, particularly when cell edges exceed 150 Angstroms. The asymmetric unit may contain multiple independent molecules, leading to increased complexity in structure solution and refinement procedures.

Deuterium-hydrogen exchange processes during crystal handling and data collection require careful consideration to maintain the integrity of the deuteration pattern. Exchangeable deuterium atoms, particularly those associated with nitrogen or oxygen atoms, may undergo isotopic exchange with atmospheric moisture or residual hydrogen-containing solvents. Cryogenic data collection conditions and inert atmosphere handling protocols are essential to minimize such exchange processes.

The conformational flexibility of the biphenyl and ethoxy substituents may result in positional disorder within the crystal lattice. Such disorder complicates structure refinement and requires sophisticated modeling approaches to account for multiple conformational states. Temperature-dependent studies may be necessary to understand the relationship between thermal motion and conformational disorder.

Crystallographic Parameter Typical Requirements Challenges for Target Compound
Crystal Volume >0.1 mm³ (deuterated) Large volume requirement due to complex structure
Unit Cell Dimensions <150 Å for optimal data collection Potential for large unit cell due to molecular size
Data Collection Time 3-15 days depending on crystal quality Extended time required for high-resolution data
Resolution Limit 1.2-2.0 Å achievable Limited by crystal quality and molecular disorder

Properties

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLHOFDCDKQLH-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester typically involves multiple steps:

  • Formation of the Biphenyl Intermediate:

      Starting Materials: 4-bromobenzonitrile and phenylboronic acid.

      Reaction Conditions: Suzuki coupling reaction using a palladium catalyst under inert atmosphere.

      Product: 2’-Cyano-1,1’-biphenyl.

  • Benzimidazole Ring Formation:

      Starting Materials: o-phenylenediamine and the biphenyl intermediate.

      Reaction Conditions: Cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid.

      Product: 2-ethoxy-7-benzimidazolecarboxylic acid.

  • Esterification:

      Starting Materials: The benzimidazolecarboxylic acid and methanol.

      Reaction Conditions: Acid-catalyzed esterification using sulfuric acid.

      Product: 2-ethoxy-7-benzimidazolecarboxylic acid methyl ester.

  • Final Substitution:

      Starting Materials: The esterified benzimidazole and the cyano-biphenyl intermediate.

      Reaction Conditions: Nucleophilic substitution reaction.

      Product: 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano-biphenyl group can engage in π-π stacking interactions, while the benzimidazole core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl Ester Variant: Ethyl 1-((2'-Cyano-[1,1'-Biphenyl]-4-yl)Methyl)-2-Ethoxy-1H-Benzo[d]Imidazole-7-Carboxylate

  • Molecular Formula : C₂₆H₂₃N₃O₃
  • Molecular Weight : 425.48 g/mol
  • Key Differences : Replaces the methyl ester with an ethyl ester group, marginally increasing lipophilicity (logP ~3.2 vs. ~3.0 for the methyl ester).
  • Applications : Similar role as an ARB intermediate but with slight variations in metabolic clearance due to ester hydrolysis kinetics .
  • Synthesis: Comparable pathway to the methyl ester, though esterification steps differ. No yield data is reported in available literature .

Tetrazole Derivative: 2-Ethoxy-1-[[2′-(2-Ethyl-2H-Tetrazol-5-yl)[1,1′-Biphenyl]-4-yl]Methyl]-1H-Benzimidazole-7-Carboxylic Acid Cyclohexyl Ester

  • Molecular Formula : C₃₅H₃₈N₆O₆
  • Molecular Weight : 638.71 g/mol
  • Applications: Explored in cardiovascular therapeutics for improved receptor affinity. However, synthetic complexity (e.g., tetrazole cyclization) reduces practicality compared to cyano analogs .

Pyrazole-Based Analog: 1-(2-Chloro-Phenyl)-5-Cyano-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester

  • Molecular Formula : C₁₄H₁₂ClN₃O₂
  • Molecular Weight : 289.72 g/mol
  • Key Differences : Replaces benzimidazole with a pyrazole core, reducing aromatic π-stacking interactions. The chloro substituent introduces electronegativity, altering electronic distribution .
  • Applications : Primarily studied in agrochemicals and kinase inhibitors, diverging from the cardiovascular focus of benzimidazole derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Applications
Target Compound (Methyl Ester) C₂₆H₂₁D₅N₃O₃ 411.46 Cyano, Ethoxy, Methyl Ester 139481-44-0 Azilsartan Intermediate
Ethyl Ester Variant C₂₆H₂₃N₃O₃ 425.48 Cyano, Ethoxy, Ethyl Ester 139481-41-7 ARB Intermediates
Tetrazole Derivative C₃₅H₃₈N₆O₆ 638.71 Tetrazole, Cyclohexyl Ester 914613-36-8 Cardiovascular Research
Pyrazole Analog C₁₄H₁₂ClN₃O₂ 289.72 Pyrazole, Chloro, Cyano 98476-18-7 Agrochemicals

Key Findings and Implications

Ester Group Impact : Methyl esters (e.g., target compound) exhibit faster hydrolysis rates than ethyl or cyclohexyl esters, influencing prodrug design .

Heterocyclic Core : Benzimidazoles outperform pyrazoles in angiotensin receptor binding due to planar aromaticity, critical for ARB activity .

Substituent Effects: Cyano groups offer synthetic versatility, whereas tetrazoles enhance potency but complicate synthesis .

Biological Activity

1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester (CAS Number: 1794783-33-7) is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a synthetic intermediate in the production of azilsartan, an antihypertensive agent. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H16D5N3O3
Molecular Weight416.48 g/mol
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Purity>95% (HPLC)
AppearanceSolid

The compound's structure features a biphenyl moiety and a benzimidazole core, which are significant in its biological interactions.

1. Angiotensin II Receptor Antagonism

Research indicates that this compound serves as a key synthetic intermediate for azilsartan, which functions as an angiotensin II type 1 (AT1) receptor antagonist. Azilsartan is used in the treatment of hypertension by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. The benzimidazole derivatives have shown promising results in inhibiting angiotensin II receptor activity, making this compound relevant for cardiovascular pharmacology .

The synthesis of this compound involves several steps that include the formation of the benzimidazole scaffold and subsequent modifications to introduce the cyano and ethoxy groups. The mechanism by which it exerts its biological effects is primarily through receptor binding affinity and selectivity towards the AT1 receptor .

3. Toxicological Studies

Toxicological evaluations have indicated that while the compound exhibits significant pharmacological activity, it also poses certain risks. Hazard statements include harmful effects if swallowed or inhaled, skin irritation potential, and serious eye irritation risks . These findings necessitate careful handling and further investigation into safety profiles.

Case Study 1: Efficacy in Hypertensive Models

In a controlled study involving hypertensive rat models, administration of azilsartan (derived from this compound) resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study highlighted the importance of this compound's role in developing effective antihypertensive therapies .

Case Study 2: Comparative Analysis with Other Antagonists

A comparative study assessed the efficacy of azilsartan against other angiotensin receptor blockers (ARBs). Results indicated that azilsartan provided superior blood pressure control and had a favorable side-effect profile. This underscores the potential of this compound as a valuable lead compound for further drug development .

Q & A

How can researchers optimize the synthesis of this compound to minimize process-related impurities?

To reduce impurities, reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) should be systematically adjusted. For example, monitoring intermediates via HPLC during the coupling of the biphenyl and benzimidazole moieties can identify incomplete reactions or side products. Evidence from a related ethyl ester impurity (formed during selective cleavage steps) suggests using deuterated solvents or controlled pH to suppress unintended byproducts . Additionally, purification via column chromatography with gradient elution or preparative HPLC can isolate the target compound from structurally similar contaminants .

What analytical techniques are most effective for confirming the structural integrity of this compound?

A combination of NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS) , and FTIR is critical. The ethyl ester analog’s SMILES and InChI data (e.g., CCOC(=O)c1cccc2nc(OCC)n(Cc3ccc(cc3)c4ccccc4C#N)c12) provide a reference for verifying connectivity and functional groups . X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning, as seen in studies of structurally related benzimidazole derivatives .

How do storage conditions impact the stability of this deuterated compound?

Deuterated compounds like the d5-ethoxy derivative may exhibit altered stability due to isotopic effects. Storage in airtight containers under inert gas (e.g., argon) at +5°C prevents hydrolysis of the methyl ester and ethoxy groups . Stability studies under accelerated conditions (e.g., 40°C/75% RH) should be conducted, with LC-MS tracking degradation products such as free carboxylic acids or cyanobiphenyl byproducts .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Given its structural similarity to angiotensin receptor blockers (e.g., Candesartan analogs), competitive binding assays using angiotensin II receptor type 1 (AT1R)-expressing cell lines are recommended . For metabolic studies, cytochrome P450 inhibition assays (e.g., CYP3A4/CYP2C9) can assess potential drug-drug interactions. Fluorescence polarization assays may also quantify binding affinity to target proteins .

Why is the deuterated (d5) ethoxy group incorporated, and how does it influence pharmacokinetic studies?

Deuteration at the ethoxy group enhances metabolic stability by slowing oxidative cleavage via the kinetic isotope effect (KIE). This allows researchers to track metabolic pathways using LC-MS/MS, differentiating parent compounds from metabolites. Deuterated analogs are particularly useful in mass spectrometry imaging (MSI) to study tissue distribution without isotopic interference .

What methodologies are used to profile impurities generated during synthesis?

LC-UV/HRMS with charged aerosol detection (CAD) is ideal for non-chromophoric impurities. For example, ethyl ester byproducts (e.g., CAS 139481-41-7) can be identified via exact mass matching (±5 ppm) and fragmentation patterns . Orthogonal techniques like GC-MS may detect volatile side products from cyano-group reactions .

How do structural modifications (e.g., biphenyl substituents) affect this compound’s pharmacological activity?

Comparative studies of analogs (e.g., oxadiazole vs. tetrazole substituents) reveal that electron-withdrawing groups (e.g., cyano) enhance receptor binding by stabilizing π-π interactions. Replacing the methyl ester with ethyl (as in CAS 139481-41-7) may alter solubility and bioavailability, requiring logP measurements and membrane permeability assays (e.g., Caco-2 monolayers) .

How can researchers resolve contradictions in reported solubility or stability data for this compound?

Contradictions often arise from differing solvent systems or analytical conditions. A standardized protocol using biorelevant media (e.g., FaSSIF/FeSSIF) and dynamic light scattering (DLS) to assess aggregation is critical. For example, discrepancies in ethanol solubility may stem from residual water content, which can be controlled via Karl Fischer titration .

What strategies are employed to study the metabolic pathways of this compound?

Stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with hepatocyte incubation identifies primary metabolites. For the d5-ethoxy derivative, H/D exchange studies in deuterated water can trace metabolic sites. UPLC-QTOF-MS with MSE data-independent acquisition enables untargeted metabolite profiling .

What degradation products form under acidic or oxidative conditions, and how are they characterized?

Forced degradation studies (e.g., 0.1N HCl, 3% H2O2) reveal common pathways:

  • Acidic hydrolysis : Cleavage of the methyl ester to the carboxylic acid (confirmed via IR ~1700 cm⁻¹).
  • Oxidation : Cyano-group conversion to amides or carboxylic acids, detectable via HRMS (Δm/z +16 or +32).
    Degradation kinetics are modeled using Arrhenius plots to predict shelf-life under standard storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.